molecular formula C8H10N2O2 B1530671 3-(2-Methylpyrimidin-4-yl)propanoic acid CAS No. 933739-35-6

3-(2-Methylpyrimidin-4-yl)propanoic acid

Cat. No.: B1530671
CAS No.: 933739-35-6
M. Wt: 166.18 g/mol
InChI Key: DPNNXOQSGRYEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpyrimidin-4-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is characterized by a pyrimidine ring, a key heterocycle in medicinal chemistry, substituted with a methyl group at the 2-position and a propanoic acid chain at the 4-position. The compound is provided for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Pyrimidine derivatives are of significant interest in scientific research due to their prevalence in biologically active molecules. They frequently serve as crucial building blocks in pharmaceutical chemistry for the synthesis of more complex compounds . As such, this carboxylic acid is a valuable synthetic intermediate for researchers working in areas such as drug discovery and development. Its structural features make it a versatile precursor for further chemical modifications, including amide coupling reactions, to create novel molecules for biological evaluation. For complete handling and storage information, please refer to the Safety Data Sheet. Researchers are encouraged to consult the current scientific literature for specific applications of this compound and its derivatives.

Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-9-5-4-7(10-6)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNNXOQSGRYEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methylpyrimidin-4-yl)propanoic acid (also known as 2-methyl-3-(pyridin-4-yl)propanoic acid) is a compound of increasing interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with biological systems, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : Approximately 166.18 g/mol
  • Structure : The compound features a pyrimidine ring substituted at the 4-position with a methyl group, contributing to its unique properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially through modulation of enzyme activities involved in neurodegenerative processes.
  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions .
  • Cytokine Modulation : In vitro studies have shown that derivatives of this compound can affect cytokine release in peripheral blood mononuclear cells (PBMC), suggesting immunomodulatory effects .

Study 1: Neuroprotective Properties

A study explored the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant inhibition of neuronal cell death induced by oxidative agents, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Study 2: Cytokine Release Modulation

In an investigation focusing on PBMC cultures, compounds related to this compound were tested for their effects on cytokine release. The results indicated that at higher concentrations, these compounds could significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting IL-10 production, which is associated with anti-inflammatory responses .

Study 3: Anticancer Activity

The anticancer properties of derivatives containing the pyrimidine structure have also been evaluated. In vitro assays showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining low toxicity towards non-cancerous cells. This suggests a selective action that could be harnessed for therapeutic applications .

Synthesis Methods

Various synthetic routes have been developed for this compound. Common methods include:

  • Condensation Reactions : Utilizing specific reagents like succinic anhydride to form the desired structure.
  • Substitution Reactions : Employing alkyl halides or acyl chlorides under controlled conditions to achieve the necessary modifications.

Summary Table of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionInhibits neuronal cell death under oxidative stress conditions
Cytokine ModulationAlters cytokine release in PBMC cultures
Anticancer ActivityExhibits selective cytotoxicity against cancer cell lines

Scientific Research Applications

Neuropharmacology

3-(2-Methylpyrimidin-4-yl)propanoic acid has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Its mechanism of action involves binding to specific receptors and influencing enzyme activities related to neuroprotection .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways, which could lead to its development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro. It may inhibit pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which plays a crucial role in immune responses .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Certain analogs have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. These effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance antimicrobial efficacy .

Case Study 2: Anti-inflammatory Research

Recent research reported that the compound reduced inflammation markers in a murine model, indicating its potential therapeutic application in inflammatory diseases. The study emphasizes the need for further investigation into the specific pathways involved .

Case Study 3: Anticancer Properties

Research conducted at a leading cancer institute revealed that derivatives of this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. This suggests that the compound may serve as a lead for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and applications of 3-(2-Methylpyrimidin-4-yl)propanoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound C₈H₁₀N₂O₂ 166.18 2-methylpyrimidin-4-yl, propanoic acid Potential enzyme inhibition, prodrugs N/A
3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid C₁₁H₁₃N₃O₂S 251.30 Thienopyrimidine, ethyl group, amino linker Anticancer (kinase inhibition inferred)
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid C₇H₁₀N₂O₂S 186.23 Imidazole-thio, methyl group Antioxidant prodrug (mitochondrial targeting)
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid C₁₄H₁₈N₂O₂ 246.31 Dihydroisoquinoline, amino linker Not specified (amino acid derivative)
3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid C₁₀H₁₃NO₃ 195.22 Pyrrole, formyl group Synthetic intermediate (no activity reported)
Key Observations:

Heterocyclic Core Differences: The pyrimidine ring in this compound contrasts with the thienopyrimidine in and imidazole in . Thienopyrimidine derivatives (e.g., ) often exhibit enhanced bioavailability and kinase inhibition due to sulfur incorporation and planar aromatic systems .

Substituent Effects: The methyl group at the 2-position of the pyrimidine in the target compound may sterically hinder interactions compared to the ethyl group in the thienopyrimidine analog . The thioether linkage in confers antioxidant properties by mimicking endogenous thiols like glutathione, a feature absent in the target compound .

Carboxylic Acid Functionality: All compounds share a propanoic acid group, enabling salt formation or conjugation (e.g., ester prodrugs). However, stereochemistry (e.g., (S)-isomer in ) can influence target binding .

Preparation Methods

Succinic Anhydride Condensation

Method Overview:
A widely reported method involves the condensation of 2-methylpyrimidine-4-amine (or a related precursor) with succinic anhydride. The reaction proceeds under mild heating, typically in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), often in the presence of a base to facilitate nucleophilic attack.

General Reaction Scheme:
$$
\text{2-methylpyrimidine-4-amine} + \text{succinic anhydride} \rightarrow \text{this compound}
$$

Key Parameters:

Parameter Typical Value/Condition
Reactant ratio 1:1.1 (amine:anhydride)
Solvent THF or DMF
Base Triethylamine or pyridine (optional)
Temperature 50–80°C
Reaction time 6–24 hours
Yield 60–85% (literature range)

Notes:

  • The reaction may require purification by acid-base extraction and recrystallization from ethanol or ethyl acetate to achieve high purity.
  • The use of a base can suppress side reactions and improve yield.

Alkylation of Pyrimidine Derivatives

Method Overview:
Alkylation involves the reaction of a 2-methylpyrimidine-4-yl nucleophile with a 3-bromopropanoic acid or its ester. The reaction is typically performed in polar aprotic solvents with a strong base, such as sodium hydride or potassium carbonate.

General Reaction Scheme:
$$
\text{2-methylpyrimidine-4-yl nucleophile} + \text{3-bromopropanoic acid (or ester)} \rightarrow \text{this compound (or ester)}
$$

Key Parameters:

Parameter Typical Value/Condition
Reactant ratio 1:1.2 (nucleophile:alkyl halide)
Solvent DMF or DMSO
Base K₂CO₃ or NaH
Temperature 60–100°C
Reaction time 8–16 hours
Yield 55–80% (literature range)

Notes:

  • If an ester is used, a subsequent hydrolysis step (acidic or basic) is required to obtain the free acid.
  • Purification typically involves column chromatography and crystallization.

Oxidative Side-Chain Elongation

Method Overview:
An alternative approach is to perform side-chain elongation via oxidative methods, starting from a methyl-substituted pyrimidine. For example, a methyl group at the 4-position can be oxidized to a carboxylic acid, followed by homologation to the propanoic acid chain.

General Reaction Scheme:
$$
\text{2-methylpyrimidine-4-methyl} \xrightarrow{\text{oxidation}} \text{2-methylpyrimidine-4-carboxylic acid} \xrightarrow{\text{homologation}} \text{this compound}
$$

Key Parameters:

Parameter Typical Value/Condition
Oxidant KMnO₄, MnO₂, or CrO₃
Solvent Water, acetone, or THF
Temperature 0–25°C (oxidation)
Homologation reagent Arndt–Eistert or similar
Yield Variable, often moderate

Notes:

  • This method is less common due to multi-step requirements and lower overall yields.
  • Careful control of oxidation conditions is essential to avoid over-oxidation.

Summary Table: Comparative Analysis of Methods

Method Key Reagents Typical Yield Advantages Limitations
Succinic anhydride condensation Succinic anhydride, base 60–85% Simple, direct, scalable Requires amine precursor
Alkylation with 3-bromopropanoic acid 3-bromopropanoic acid, base 55–80% Flexible, one-pot May require ester hydrolysis
Oxidative side-chain elongation Oxidants, homologation agents 30–60% Useful for certain precursors Multi-step, lower yield

Research Findings and Practical Considerations

  • Purification: Most methods require purification via recrystallization or chromatography to achieve research-grade purity.
  • Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress and product purity.
  • Scalability: The condensation and alkylation methods are generally more amenable to scale-up for preparative purposes.
  • Environmental and Safety Aspects: Use of strong oxidants or halogenated reagents requires appropriate safety measures and waste disposal protocols.

Q & A

Q. What are the established synthetic routes for 3-(2-Methylpyrimidin-4-yl)propanoic acid, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from pyrimidine derivatives and carboxylic acid precursors. Key steps include coupling reactions (e.g., Suzuki-Miyaura for pyrimidine ring formation) followed by hydrolysis to introduce the propanoic acid moiety. Reaction conditions such as solvent choice (e.g., dichloromethane or ethanol), temperature (60–80°C), and catalysts (e.g., palladium-based catalysts) are optimized via Design of Experiments (DoE) to maximize yield (>70%) and purity (>95%). Analytical techniques like HPLC and NMR are critical for monitoring progress .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying molecular structure, particularly the pyrimidine substitution pattern and propanoic acid chain. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the final hydrolysis step of this compound synthesis?

Low yields often stem from incomplete hydrolysis or side reactions. Strategies include:

  • Using aqueous NaOH (2–4 M) at 80–100°C with extended reaction times (12–24 hours under reflux).
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Monitoring progress via thin-layer chromatography (TLC) with ninhydrin staining for intermediates .

Q. What methodologies are recommended for elucidating the stereochemical configuration of chiral derivatives of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms configurations, while asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical control .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions for derivatives of this compound?

Discrepancies may arise from assay conditions (e.g., solvent effects, protein binding). Validate findings by:

  • Repeating assays under standardized conditions (ePS buffer, 37°C).
  • Performing molecular dynamics simulations to assess target binding under physiological pH.
  • Using orthogonal assays (e.g., Surface Plasmon Resonance for binding affinity vs. enzymatic activity) .

Q. What strategies are effective in minimizing epimerization during the synthesis of stereospecific analogs?

Epimerization is mitigated by:

  • Conducting acid-sensitive steps at low temperatures (<0°C).
  • Using non-polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Employing rapid purification techniques (flash chromatography) to isolate products before racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Methylpyrimidin-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methylpyrimidin-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.